(R)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl
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Overview
Description
®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of a piperidine derivative with a thieno[2,3-C]pyran precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an inhibitor of specific enzymes and biological pathways.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of ®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride
- 2’-Fluoro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride
Uniqueness
®-5’-Methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran] hydrochloride is unique due to its specific stereochemistry and spiro structure, which can result in distinct biological activity and therapeutic potential compared to similar compounds .
Properties
Molecular Formula |
C12H18ClNOS |
---|---|
Molecular Weight |
259.80 g/mol |
IUPAC Name |
(5R)-5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c1-9-8-10-2-7-15-11(10)12(14-9)3-5-13-6-4-12;/h2,7,9,13H,3-6,8H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
VNIPNKXGQMEQHI-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C3(O1)CCNCC3)SC=C2.Cl |
Canonical SMILES |
CC1CC2=C(C3(O1)CCNCC3)SC=C2.Cl |
Origin of Product |
United States |
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